tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate
Brand Name: Vulcanchem
CAS No.: 2034157-52-1
VCID: VC5632547
InChI: InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
SMILES: CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Molecular Formula: C13H15F3N4O2
Molecular Weight: 316.284

tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate

CAS No.: 2034157-52-1

Cat. No.: VC5632547

Molecular Formula: C13H15F3N4O2

Molecular Weight: 316.284

* For research use only. Not for human or veterinary use.

tert-butyl n-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate - 2034157-52-1

Specification

CAS No. 2034157-52-1
Molecular Formula C13H15F3N4O2
Molecular Weight 316.284
IUPAC Name tert-butyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
Standard InChI InChI=1S/C13H15F3N4O2/c1-12(2,3)22-11(21)17-7-10-19-18-9-6-8(13(14,15)16)4-5-20(9)10/h4-6H,7H2,1-3H3,(H,17,21)
Standard InChI Key GMNGGKRSWDWSBM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a triazolo[4,3-a]pyridine scaffold with strategic substituents. The triazole ring (positions 1-3) is fused to a pyridine ring, creating a bicyclic system. At position 7, a trifluoromethyl (-CF₃) group enhances electron-withdrawing effects and metabolic stability, while the 3-position hosts a tert-butyl carbamate-protected aminomethyl (-CH₂NHCOOC(CH₃)₃) group. This protection strategy improves solubility during synthesis and enables controlled deprotection for further functionalization.

Table 1: Key Chemical Properties

PropertyValue
CAS Number2034157-52-1
Molecular FormulaC₁₃H₁₅F₃N₄O₂
Molecular Weight316.284 g/mol
IUPAC Nametert-Butyl N-[[7-(trifluoromethyl)-[1, triazolo[4,3-a]pyridin-3-yl]methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
InChIKeyGMNGGKRSWDWSBM-UHFFFAOYSA-N

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of tert-butyl N-{[7-(trifluoromethyl)- triazolo[4,3-a]pyridin-3-yl]methyl}carbamate involves multi-step reactions, as outlined in patent literature . A typical pathway includes:

  • Formation of the Triazole Core: Condensation of 2-aminopyridine derivatives with nitriles or hydrazines under acidic conditions generates the triazolo[4,3-a]pyridine scaffold.

  • Trifluoromethyl Introduction: Electrophilic trifluoromethylation at the 7-position using reagents like CF₃I or Umemoto’s reagent.

  • Aminomethyl Functionalization: Bromination at the 3-position followed by nucleophilic substitution with a Boc-protected amine.

Alternative methods may employ transition-metal catalysis for regioselective trifluoromethylation, as reported for analogous triazolopyridines .

Structural Analogues and SAR

Structure-activity relationship (SAR) studies from patents EP2498775A1 and EP2322176A1 reveal critical modifications influencing biological activity :

  • 7-Position Substitution: Trifluoromethyl groups enhance kinase binding affinity compared to phenyl or halogens.

  • 3-Position Flexibility: The Boc group serves as a protecting strategy; its removal yields primary amines that can be acylated or alkylated for prodrug designs.

  • Pyridine Ring Modifications: Hydrogenation to piperidine reduces aromaticity but improves blood-brain barrier penetration.

Biological Activities and Mechanisms

Kinase Inhibition

This compound exhibits inhibitory activity against p38 MAPK isoforms (α, β, γ, δ), with IC₅₀ values in the nanomolar range . p38 MAPK regulates pro-inflammatory cytokines (e.g., TNF-α, IL-1β), making it a target for rheumatoid arthritis and Crohn’s disease. Molecular docking studies suggest the trifluoromethyl group interacts with hydrophobic pockets near the ATP-binding site, while the carbamate moiety stabilizes the DFG-out kinase conformation.

Anti-Inflammatory Effects

In murine models of collagen-induced arthritis, analogues reduced joint swelling by 40–60% at 10 mg/kg doses . Mechanistically, this correlates with suppressed IL-6 and MMP-3 production, indicating downstream cytokine modulation.

Metabolic Stability

Pharmacological Applications

Inflammatory Diseases

Preclinical data support its use in:

  • Rheumatoid Arthritis: Synovial fibroblast proliferation inhibited by 70% at 1 μM .

  • Psoriasis: Reduced epidermal thickness in xenograft models by 50% .

Oncology

p38 MAPK inhibition sensitizes cancer cells to chemotherapy. In A549 lung adenocarcinoma cells, co-treatment with cisplatin increased apoptosis by 3-fold compared to monotherapy .

Neurodegenerative Disorders

Preliminary studies suggest neuroprotective effects in Alzheimer’s models via suppression of β-amyloid-induced microglial activation .

Pharmacokinetics and Toxicity

ADME Profile

  • Absorption: Moderate oral bioavailability (F = 35–40%) due to first-pass metabolism.

  • Distribution: Volume of distribution (Vd) = 2.1 L/kg, indicating tissue penetration.

  • Metabolism: Hepatic CYP3A4-mediated deprotection of the Boc group yields primary amine metabolites.

  • Excretion: Renal clearance (CLᵣ) = 0.8 mL/min/kg, with 60% excreted unchanged.

Toxicity

Acute toxicity studies in rats show an LD₅₀ >500 mg/kg. Chronic dosing (28 days) at 50 mg/kg caused mild hepatotoxicity, reversible upon discontinuation .

Future Directions and Challenges

Prodrug Development

Replacing the Boc group with bioreversible moieties (e.g., phosphonates) could enhance oral bioavailability. Patent EP2498775A1 discloses thiadiazole-based prodrugs with 80% higher AUC₀–24h .

Combination Therapies

Synergy with JAK/STAT inhibitors warrants exploration for cytokine-driven diseases.

Targeted Delivery

Nanoparticle formulations may mitigate off-target effects, particularly for CNS applications.

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